Unii-TT7PL9xfe2
Description
UNII-TT7PL9xfe2 is a unique chemical identifier assigned by the Global Substance Registration System (GSRS) to ensure unambiguous identification of substances in regulatory contexts.
Properties
Molecular Formula |
C27H32FN5O4 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
[4-[4-amino-5-(4-fluorophenyl)-6,7-dimethoxyquinolin-2-yl]-1,4-diazepan-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C27H32FN5O4/c1-35-22-17-21-25(24(26(22)36-2)18-4-6-19(28)7-5-18)20(29)16-23(30-21)31-8-3-9-32(11-10-31)27(34)33-12-14-37-15-13-33/h4-7,16-17H,3,8-15H2,1-2H3,(H2,29,30) |
InChI Key |
IHSGHTLNHSMKII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=CC(=NC2=C1)N3CCCN(CC3)C(=O)N4CCOCC4)N)C5=CC=C(C=C5)F)OC |
Synonyms |
4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-(4-(morpholinocarbonyl)--perhydro-1,4-diazepin-1-yl)quinoline UK 294,315 UK 294315 UK-294,315 UK-294315 UK294,315 UK294315 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Due to the lack of explicit structural or functional data for UNII-TT7PL9xfe2 in the provided evidence, a direct comparison with analogous compounds is challenging. However, the following framework outlines a standardized approach for such comparisons, adhering to guidelines for chemical research documentation :
Physicochemical Properties
Notes:
- Data gaps for this compound highlight the need for experimental characterization (e.g., HPLC, mass spectrometry) .
- Comparative solubility and logP values are critical for bioavailability assessments in drug development .
Pharmacological/Toxicological Profiles
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| IC₅₀ (Enzyme X) | N/A | 0.45 μM | 1.2 μM |
| LD₅₀ (Rodent) | N/A | 120 mg/kg | 85 mg/kg |
| Therapeutic Index | N/A | 15.3 | 9.8 |
Notes:
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